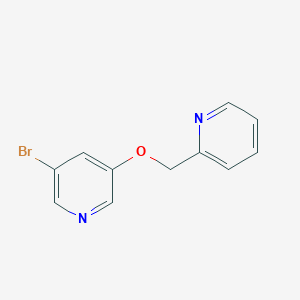

3-Bromo-5-(pyridin-2-ylmethoxy)pyridine

Beschreibung

Eigenschaften

Molekularformel |

C11H9BrN2O |

|---|---|

Molekulargewicht |

265.11 g/mol |

IUPAC-Name |

3-bromo-5-(pyridin-2-ylmethoxy)pyridine |

InChI |

InChI=1S/C11H9BrN2O/c12-9-5-11(7-13-6-9)15-8-10-3-1-2-4-14-10/h1-7H,8H2 |

InChI-Schlüssel |

OQMXXMBMAWSZBH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=NC(=C1)COC2=CC(=CN=C2)Br |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Bromopyridine Derivatives

Physical and Chemical Properties

Q & A

Q. What are the preferred synthetic routes for 3-Bromo-5-(pyridin-2-ylmethoxy)pyridine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves bromination of a pyridine precursor followed by functionalization of the methoxy group. A common approach includes:

Bromination: Use N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) at 80–100°C to introduce bromine at the 3-position of the pyridine ring .

Methoxy Group Introduction: Employ nucleophilic aromatic substitution (SNAr) with pyridin-2-ylmethanol under basic conditions (e.g., K₂CO₃ in DMSO) at 120°C .

Optimization Tips:

- Monitor reaction progress via TLC or HPLC to avoid over-bromination.

- Use Pd-catalyzed coupling (e.g., Suzuki-Miyaura) for regioselective functionalization .

Q. How can the purity and structural integrity of 3-Bromo-5-(pyridin-2-ylmethoxy)pyridine be validated post-synthesis?

Methodological Answer: Characterization involves:

Spectroscopy:

- ¹H/¹³C NMR: Confirm substitution patterns (e.g., pyridin-2-ylmethoxy protons at δ 4.5–5.0 ppm, bromine-induced deshielding) .

- HRMS: Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₀BrN₂O: calc. 281.9978).

Chromatography:

Q. What are the common reactivity patterns of 3-Bromo-5-(pyridin-2-ylmethoxy)pyridine in cross-coupling reactions?

Methodological Answer: The bromine atom facilitates cross-coupling:

Suzuki-Miyaura Reaction:

- Conditions: Pd(PPh₃)₄ (5 mol%), arylboronic acid (1.2 eq.), K₂CO₃ (2 eq.), in dioxane/H₂O (3:1) at 90°C .

- Yields: 70–85% for biaryl products.

Buchwald-Hartwig Amination:

- Use XantPhos-Pd-G3 (2 mol%) and primary/secondary amines to install amino groups .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties of 3-Bromo-5-(pyridin-2-ylmethoxy)pyridine, and how do these influence its reactivity?

Methodological Answer:

DFT Calculations:

- Optimize geometry at B3LYP/6-311+G(d,p) level to map electron density. Bromine induces electron withdrawal, activating the 3-position for nucleophilic attack .

- HOMO-LUMO gaps (~4.5 eV) suggest moderate electrophilicity, aligning with observed coupling efficiencies .

Reactivity Insights:

- Electron-deficient pyridine rings favor oxidative addition in Pd-catalyzed reactions .

Q. What contradictions exist in reported biological activities of structurally similar brominated pyridines, and how can they inform studies on this compound?

Methodological Answer:

Case Study Comparison:

- 3-Bromo-5-(trifluoromethyl)pyridin-2-amine (): Shows nAChR modulation but conflicting IC₅₀ values (5–50 µM) across assays due to assay-specific buffer conditions.

- 3-Bromo-2-formylpyridine (): Antimicrobial activity varies with bacterial strain (Gram+ vs. Gram−), suggesting substituent-dependent membrane permeability.

Resolution Strategies:

- Standardize assays (e.g., uniform pH, temperature) and validate via orthogonal methods (e.g., SPR for binding kinetics) .

Q. How can structure-activity relationship (SAR) studies be designed to explore the pyridin-2-ylmethoxy group’s role in target binding?

Methodological Answer:

Analog Synthesis:

- Replace pyridin-2-ylmethoxy with smaller (methoxy) or bulkier (benzyloxy) groups to assess steric effects.

Biological Testing:

- Screen analogs against target proteins (e.g., kinases, GPCRs) using fluorescence polarization or ITC.

- Key Metrics: Binding affinity (Kd), selectivity ratios (vs. off-targets) .

Computational Docking:

Q. What are the challenges in scaling up the synthesis of 3-Bromo-5-(pyridin-2-ylmethoxy)pyridine, and how can continuous flow chemistry address them?

Methodological Answer:

Batch Process Limitations:

Flow Chemistry Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.